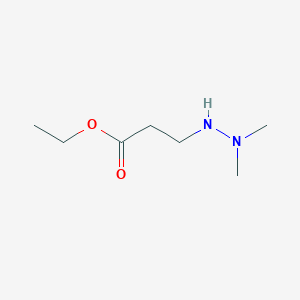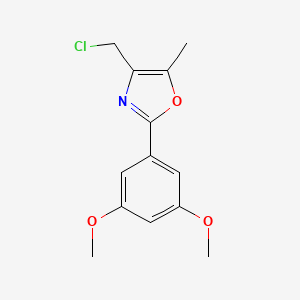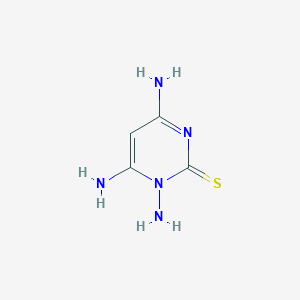![molecular formula C13H11N3 B3052961 6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine CAS No. 4931-26-4](/img/structure/B3052961.png)
6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine
Vue d'ensemble
Description
Triazolo pyridines are a class of compounds that have been studied for their diverse pharmacological activities . They are heterocyclic compounds, meaning they contain atoms of at least two different elements in a cyclic structure . Triazolo pyridines contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain .
Synthesis Analysis
The synthesis of triazolo pyridines often involves the use of synthetic approaches that allow for the formation of the triazole ring and its fusion with the pyridine ring . For example, 1,2,4-triazolo pyridines can be synthesized from N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation .Molecular Structure Analysis
The molecular structure of triazolo pyridines involves a five-membered triazole ring fused with a six-membered pyridine ring . This structure can make specific interactions with different target receptors, making it a precise pharmacophore with a bioactive profile .Chemical Reactions Analysis
Triazolo pyridines can undergo various chemical reactions due to the presence of reactive sites in their structure . For instance, they can undergo aromatic nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolo pyridines can vary depending on their specific structure and substituents . For instance, the presence of a methyl group can influence the compound’s reactivity and biological activity .Applications De Recherche Scientifique
Antimicrobial Activity
- Compounds derived from [1,2,4]triazolo[1,5-a]pyridine, including 6-Methyl-2-phenyl variants, have shown significant biological activity against a range of microorganisms. This includes both antibacterial and antifungal properties, making them potential candidates for the development of new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Chemical Synthesis and Applications
- A novel strategy for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines has been developed. This method features a metal-free oxidative N-N bond formation, which is significant for the efficient and environmentally friendly synthesis of these compounds (Zheng et al., 2014).
- The preparation of styryl derivatives of 2-phenyl-4H-1,2,4-triazolo[1,5-a]pyridine demonstrates the versatility of these compounds in organic synthesis (Pauchard & Siegrist, 1978).
Therapeutic Potential in Cancer Treatment
- A study on [1,2,4]triazolo[1,5-a]pyridine derivatives identified compounds with potential antitumor activities, notably against human ovary cancer cell lines. This opens up possibilities for these compounds in cancer therapy (Zhang & Hu, 2007).
Structural and Physical Properties
- The crystal structures and physical properties of 1,2,4-triazolo[1,5-a]pyridine derivatives have been studied, providing insights into their potential applications in pharmaceutical development and crystal engineering (Chai et al., 2019).
Modifications for Improved Drug Properties
- Modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, a compound with anticancer effects, have been explored to enhance its properties as a PI3K inhibitor, reducing toxicity while retaining antiproliferative activity (Wang et al., 2015).
Mécanisme D'action
The mechanism of action of triazolo pyridines is often related to their ability to interact with various enzymes and receptors in biological systems . This interaction can lead to a range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-10-7-8-12-14-13(15-16(12)9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAPEEVXUQFNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=N2)C3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291506 | |
| Record name | MLS002693968 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine | |
CAS RN |
4931-26-4 | |
| Record name | MLS002693968 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002693968 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzonitrile, 3-chloro-5-[(3,5-dimethyl-1H-pyrazol-4-yl)oxy]-](/img/structure/B3052879.png)



![Oxazole, 4,5-dimethyl-2-[4-(trifluoromethyl)phenyl]-, 3-oxide](/img/structure/B3052887.png)


![1,3-Benzenediamine, 4-methyl-N3-[4-(2-pyridinyl)-2-pyrimidinyl]-](/img/structure/B3052891.png)





